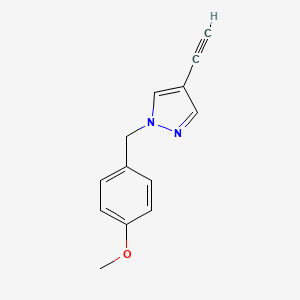
4-Ethynyl-1-(4-methoxybenzyl)-1H-pyrazole
Cat. No. B8599632
M. Wt: 212.25 g/mol
InChI Key: SNYOQBLHBUPKGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08557982B2
Procedure details


This compound was prepared from 1-benzyl-4-iodo-1H-pyrazole using a similar procedure to that employed in the preparation of 4-ethynyl-1-(4-methoxy-benzyl)-1H-pyrazole (see a)(ii) above). The reaction time was extended to 5 h and 1.6 equivalents of trimethylsilylacetylene were added. Silica-gel flash chromatography of the crude reaction mixture afforded the product as a white solid (83% yield over two steps).

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
Yield
83%
Identifiers


|
REACTION_CXSMILES
|
C(N1C=C(I)C=N1)C1C=CC=CC=1.[C:14]([C:16]1[CH:17]=[N:18][N:19]([CH2:21][C:22]2[CH:27]=[CH:26][C:25](OC)=[CH:24][CH:23]=2)[CH:20]=1)#[CH:15].C[Si](C#C)(C)C>>[CH2:21]([N:19]1[CH:20]=[C:16]([C:14]#[CH:15])[CH:17]=[N:18]1)[C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1N=CC(=C1)I
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#C)C=1C=NN(C1)CC1=CC=C(C=C1)OC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)C#C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Silica-gel flash chromatography of the crude reaction mixture
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N1N=CC(=C1)C#C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 83% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
